![molecular formula C9H9ClN2O3S B3037261 1-[(4-chlorophenyl)sulfonyl]tetrahydro-3H-pyrazol-3-one CAS No. 477850-51-4](/img/structure/B3037261.png)
1-[(4-chlorophenyl)sulfonyl]tetrahydro-3H-pyrazol-3-one
Vue d'ensemble
Description
“1-[(4-chlorophenyl)sulfonyl]tetrahydro-3H-pyrazol-3-one” is a chemical compound that belongs to the sulfonylpyrazole class. It is used for pharmaceutical testing .
Synthesis Analysis
The synthesis of pyrazole derivatives, including “this compound”, involves hydrazine-coupled pyrazoles . The structures of these synthesized compounds are verified using elemental microanalysis, FTIR, and 1H NMR techniques .Molecular Structure Analysis
The molecular formula of “this compound” is C9H9ClN2O3S. Its molecular weight is 260.7 g/mol.Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include its molecular structure and weight. Detailed properties like melting point, boiling point, and density are not specified in the available resources .Applications De Recherche Scientifique
Synthesis and Characterization
Synthesis Processes : A study by Diana et al. (2018) detailed the preparation of 1-(4-chlorophenyl)-4-methoxy-1,2,3butanetrione-2-oxime and its transformation into a substituted nitrosopyrazole. This research showcased the synthesis of various related compounds, demonstrating the versatility of 1-[(4-chlorophenyl)sulfonyl]tetrahydro-3H-pyrazol-3-one in chemical synthesis (Diana et al., 2018).
Molecular Structure Analysis : Farrukh et al. (2013) analyzed the molecular structure of a compound similar to this compound, emphasizing the significance of molecular geometry and hydrogen bonding in understanding the properties of such compounds (Farrukh et al., 2013).
Biological Activities
Antimicrobial Activity : Shah et al. (2014) synthesized derivatives of pyrazolines similar to this compound and evaluated their antibacterial and antifungal properties. This indicates the potential of these compounds in developing antimicrobial agents (Shah et al., 2014).
Antitumor Evaluation : Rostom (2006) discussed the synthesis of pyrazol(in)es derivatives and their evaluation for antitumor activity. This research highlights the potential of this compound derivatives in cancer treatment (Rostom, 2006).
Pest Control : Wang et al. (2015) synthesized derivatives of this compound and assessed their herbicidal and insecticidal activities. This suggests its applications in agriculture for pest control (Wang et al., 2015).
Green Chemistry Applications
- Environmentally Benign Synthesis : Sudhan et al. (2016) developed a green and efficient procedure for synthesizing pyrazolo[3,4-d]pyrimidine-6-one/thiones, showcasing the role of this compound in eco-friendly chemical processes (Sudhan et al., 2016).
Computational Studies
- Molecular Docking and Structure Analysis : Al-Hourani et al. (2015) conducted docking studies and structural analyses of tetrazole derivatives, providing insights into the interaction of similar molecules with biological targets. This is relevant for understanding the biological activities of this compound derivatives (Al-Hourani et al., 2015).
Orientations Futures
The future directions for “1-[(4-chlorophenyl)sulfonyl]tetrahydro-3H-pyrazol-3-one” could involve further exploration of its pharmacological effects, given that some pyrazole derivatives have shown potent antileishmanial and antimalarial activities . More research could also be conducted to understand its synthesis, chemical reactions, and mechanism of action in more detail.
Propriétés
IUPAC Name |
1-(4-chlorophenyl)sulfonylpyrazolidin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2O3S/c10-7-1-3-8(4-2-7)16(14,15)12-6-5-9(13)11-12/h1-4H,5-6H2,(H,11,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUCLMRDHFZIVOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(NC1=O)S(=O)(=O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801244798 | |
| Record name | 3-Pyrazolidinone, 1-[(4-chlorophenyl)sulfonyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801244798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
477850-51-4 | |
| Record name | 3-Pyrazolidinone, 1-[(4-chlorophenyl)sulfonyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=477850-51-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Pyrazolidinone, 1-[(4-chlorophenyl)sulfonyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801244798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(1R,9S)-4-(4-Methoxyphenyl)-8-oxa-4,5-diaza-2-azoniatetracyclo[7.7.0.02,6.011,16]hexadeca-2,5,11,13,15-pentaene;tetrafluoroborate](/img/structure/B3037179.png)
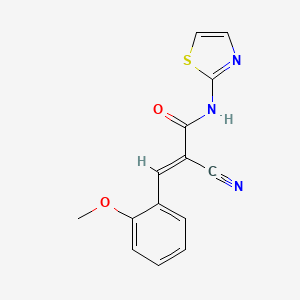
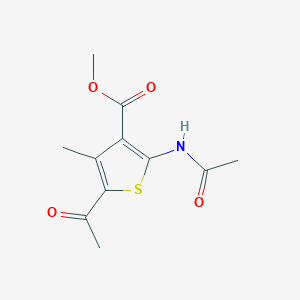
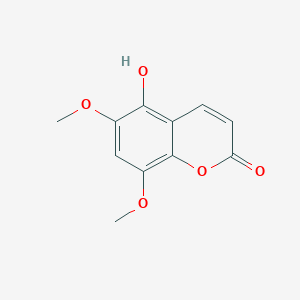
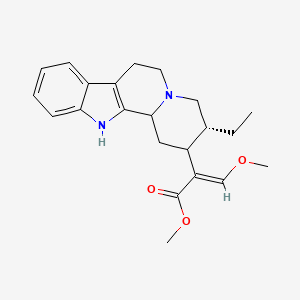

![2,3-Dihydro-1H-benzo[d]imidazole](/img/structure/B3037191.png)


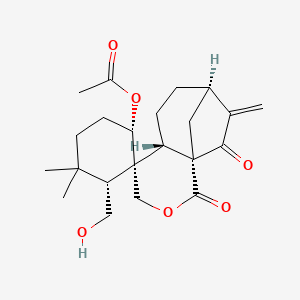
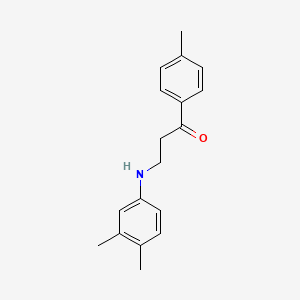
![1-[1,1'-Biphenyl]-4-yl-3-(4-ethylanilino)-1-propanone](/img/structure/B3037200.png)
![1-[1,1'-Biphenyl]-4-yl-3-[(2,3,4,5,6-pentafluorophenyl)sulfanyl]-1-propanone](/img/structure/B3037201.png)